molecular formula C12H22N2O2 B2377327 Tert-butyl N-[(3S,4R)-4-cyclopropylpyrrolidin-3-yl]carbamate CAS No. 250275-03-7

Tert-butyl N-[(3S,4R)-4-cyclopropylpyrrolidin-3-yl]carbamate

Cat. No. B2377327
CAS RN: 250275-03-7
M. Wt: 226.32
InChI Key: RYNAGLMDQOVNMK-VHSXEESVSA-N
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Description

Tert-butyl carbamates are a class of organic compounds that contain a carbamate group. They are often used as protecting groups for amines in organic synthesis .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and stability. For similar compounds, the molecular weight is around 216.28 , and they are usually solid at room temperature .

Scientific Research Applications

Enantioselective Synthesis

  • This compound is significant in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, contributing to advancements in nucleotide chemistry (Ober et al., 2004).

Crystal Structure Studies

  • It plays a role in the study of crystal structures, demonstrating the importance of carbamate derivatives in understanding molecular interactions and packing in crystals (Baillargeon et al., 2017).

Azomethine Ylid Generation

  • This compound is utilized in the generation of stable azomethine ylids, which is crucial for facilitating milder conditions in chemical reactions (Alker et al., 1997).

Reductive Amination

  • It is used in the catalyzed synthesis of 2-substituted arylpyrrolidines, showcasing its role in the development of complex molecular structures (Zhou et al., 2019).

Natural Product Synthesis

  • The compound is a key intermediate in synthesizing derivatives of natural products like jaspine B, highlighting its significance in medicinal chemistry (Tang et al., 2014).

Photocatalysis

  • It is involved in photoredox-catalyzed aminations, indicating its utility in developing new pathways for assembling complex organic compounds (Wang et al., 2022).

N-Substituted Pyrrolidin Synthesis

  • The compound is essential in synthesizing N-substituted pyrrolidin-3-ylmethanamine, an important drug intermediate, demonstrating its role in pharmaceutical synthesis (Min, 2010).

properties

IUPAC Name

tert-butyl N-[(3S,4R)-4-cyclopropylpyrrolidin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-10-7-13-6-9(10)8-4-5-8/h8-10,13H,4-7H2,1-3H3,(H,14,15)/t9-,10+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYNAGLMDQOVNMK-VHSXEESVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CNCC1C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CNC[C@H]1C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl N-[(3S,4R)-4-cyclopropylpyrrolidin-3-yl]carbamate

CAS RN

250275-03-7
Record name rac-tert-butyl N-[(3R,4S)-4-cyclopropylpyrrolidin-3-yl]carbamate
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